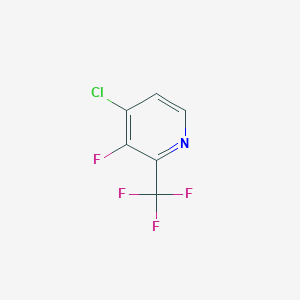

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

概要

説明

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a pyridine derivative . It acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Molecular Structure Analysis

The molecular formula of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is C6H2ClF4N . The InChI Key is FZINIBTZNSPWQR-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is used in a reaction with phenol using K2CO3 as a base to induce fluoride displacement and obtain ether . The hydrolysis of chloropyridine into pyridinone is then performed via a treatment with KOH .Physical And Chemical Properties Analysis

The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), are considered to be derived from the biological activities of fluorine-containing compounds .科学的研究の応用

Agrochemical Industry

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives, such as trifluoromethylpyridines (TFMP), are extensively used in crop protection. TFMP derivatives help in the synthesis of compounds like fluazifop-butyl, which is crucial for protecting crops from pests .

Pharmaceutical Sector

In the pharmaceutical industry, TFMP derivatives are incorporated into various drugs due to their unique physicochemical properties. These derivatives have been used in several approved pharmaceutical products and are also present in numerous candidates undergoing clinical trials .

Veterinary Medicine

Similar to its applications in human medicine, TFMP derivatives are used in veterinary products. The unique characteristics of the pyridine moiety combined with the fluorine atoms contribute to the biological activities of these compounds .

Synthesis of Fluorinated Building Blocks

The compound serves as a precursor for synthesizing fluorinated building blocks used in chemical research. These building blocks are fundamental in developing new compounds with potential applications in various industries .

Development of Organic Frameworks

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine: can be used in the synthesis of metal-organic frameworks (MOFs). MOFs have applications in gas storage, catalysis, and as sensors due to their high porosity and surface area .

Catalysis

This compound acts as a catalytic ligand in the regioselective preparation of complex organic molecules. For example, it’s used in the oxidative coupling of xylene to produce tetramethylbiphenyls, which are important in various synthetic applications .

Intermediate for Synthesis

It is a valuable intermediate in the synthesis of more complex chemical entities. The ability to introduce fluorine atoms into a compound can significantly alter its chemical and biological properties, making it a versatile tool in medicinal chemistry .

Material Science

The introduction of fluorine atoms by using this compound can lead to the development of functional materials with unique properties, such as increased stability and altered electronic characteristics .

作用機序

Target of Action

It is known that this compound acts as a reactant in the preparation of aminopyridines through amination reactions .

Mode of Action

The interaction of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine with its targets involves its use as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Biochemical Pathways

It is known that this compound is involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is slightly soluble in water , which may impact its bioavailability.

Result of Action

It is known that this compound is used in the preparation of aminopyridines through amination reactions , which suggests it may play a role in the synthesis of these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine. For instance, it should be stored in a cool, dry place and kept tightly closed . It is also incompatible with oxidizing agents , indicating that it may be unstable in oxidative environments.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

将来の方向性

特性

IUPAC Name |

4-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCIHYHTVJEVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | |

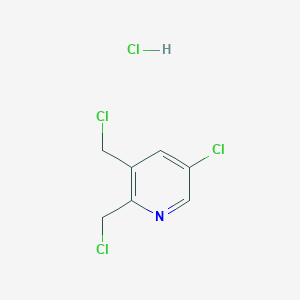

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

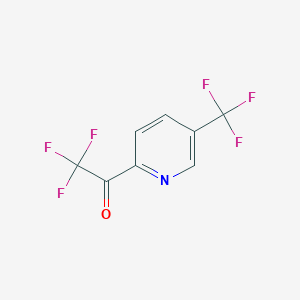

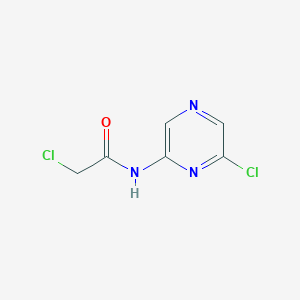

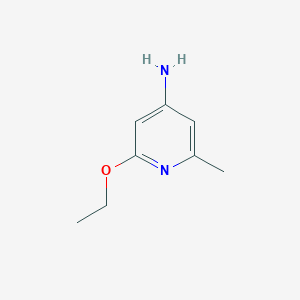

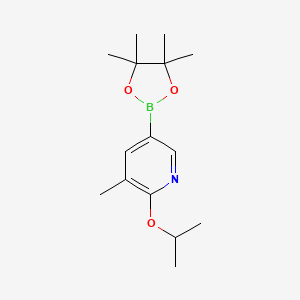

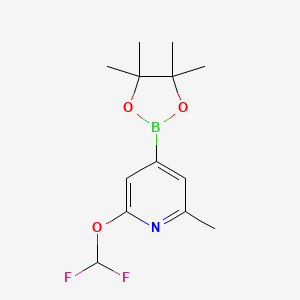

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。